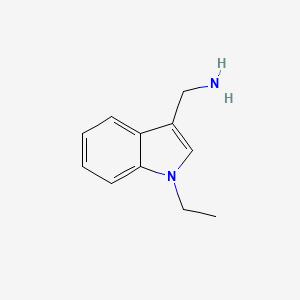

(1-Ethylindol-3-yl)methanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

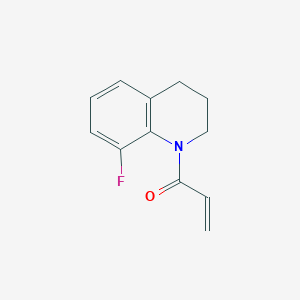

The molecular structure of “(1-Ethylindol-3-yl)methanamine” is represented by the InChI code: 1S/C11H14N2/c1-2-13-8-9(7-12)10-5-3-4-6-11(10)13/h3-6,8H,2,7,12H2,1H3 .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It should be stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique

Chromatography and Complexation : The use of ethylidynetris(methanamine) in chromatography and selective complexation has been explored. This compound is efficient in isolation procedures compared to conventional methods, indicating its potential in analytical chemistry (Geue & Searle, 1983).

Serotonin Receptor Research : Research has been conducted on derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, which have high affinity and selectivity for serotonin 5-HT1A receptors. These compounds have shown potential in treating central nervous system pathologies with reduced side effects (Sniecikowska et al., 2020).

Antidepressant Drug Candidates : Novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine have been identified as biased agonists of serotonin 5-HT1A receptors. These show promise as antidepressant drug candidates due to their potent antidepressant-like activity (Sniecikowska et al., 2019).

Inhibitors in Biochemical Research : NB-598, a derivative of ethylindol-3-yl methanamine, has been found to be a potent inhibitor of squalene epoxidase, impacting cholesterol synthesis. This suggests its utility in biochemical and pharmacological studies (Horie et al., 1990).

Synthesis of 3-Indolyl-methanamines : Efficient synthesis of 3-indolyl-methanamines from indoles, aldehydes, and nitrobenzenes in water has been reported. This method provides excellent yields and can be significant in organic synthesis (Das et al., 2013).

Catalytic Reactions and Methanation Studies : The catalytic activity of Ru/Al2O3 and Ni/Al2O3 in the methanation of carbon dioxide has been investigated. These studies are relevant in the field of catalysis and environmental chemistry (Garbarino et al., 2015).

Transfer Hydrogenation Reactions : Research has been conducted on (4-phenylquinazolin-2-yl)methanamine and its use in transfer hydrogenation reactions, demonstrating its potential in organic chemistry and catalysis (Karabuğa et al., 2015).

Antimicrobial Studies : Certain derivatives of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine have shown varying degrees of antibacterial and antifungal activities, indicating their potential in developing new antimicrobial agents (Visagaperumal et al., 2010).

Safety and Hazards

Mécanisme D'action

Target of Action

It’s structurally similar to methenamine , which is a urinary tract antiseptic and antibacterial drug .

Mode of Action

Formaldehyde is considered to be highly bactericidal .

Pharmacokinetics

The compound is predicted to have a boiling point of 3297±170 °C and a density of 109±01 g/cm3 .

Result of Action

One study showed that a compound with a similar indole structure showed significant spla 2 inhibition activity .

Action Environment

As with methenamine, the ph of the environment could potentially influence its action .

Analyse Biochimique

Cellular Effects

Indole derivatives have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Molecular Mechanism

Indole derivatives are known to bind with high affinity to multiple receptors, suggesting that they may exert their effects through interactions with these receptors .

Propriétés

IUPAC Name |

(1-ethylindol-3-yl)methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-2-13-8-9(7-12)10-5-3-4-6-11(10)13/h3-6,8H,2,7,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPDDNLHZSJKVJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=CC=CC=C21)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxybenzyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2877455.png)

![N-(benzo[b]thiophen-5-yl)-4-cyanobenzamide](/img/structure/B2877457.png)

methanone O-(2,4-dichlorobenzyl)oxime](/img/structure/B2877459.png)

![2-(Benzylthio)-5-bromobenzo[d]thiazole](/img/structure/B2877465.png)

![Ethyl 3-[(3-amino-1,2,4-triazol-1-yl)methyl]benzoate](/img/structure/B2877466.png)

![4-(2-fluorophenethyl)-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2877468.png)

amine](/img/structure/B2877472.png)

![2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2877477.png)